molecular formula C11H8ClNO3S B8429574 2-(2-Chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

2-(2-Chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

Cat. No. B8429574
M. Wt: 269.70 g/mol
InChI Key: KLPNWDTXKPYWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C11H8ClNO3S/c1-15-7-2-3-10(9(12)4-7)16-11-13-5-8(6-14)17-11/h2-6H,1H3

InChI Key

KLPNWDTXKPYWLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=NC=C(S2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 30A (12 g, 49.9 mmol) in tetrahydrofuran (100 mL) was added butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) drop wise over 10 minutes at −78° C. under nitrogen. The mixture was stirred at −78° C. for 1 hour, and was treated with 4-formylmorpholine (5.3 mL, 52.4 mmol) drop wise over 5 minutes. The reaction was allowed to warm to 25° C. and was stirred for 2 hours. The reaction was cooled to 0° C. and quenched with saturated NH4Cl (600 mL). The resulting mixture was extracted with ethyl acetate (2×200 mL) and the combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated to provide 13.2 g of the title compound (98%) as a light yellow liquid. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.83 (s, 3H) 7.06 (dd, J=9.19, 2.94 Hz, 1H) 7.28 (d, J=2.94 Hz, 1H) 7.57 (d, J=9.19 Hz, 1H) 8.28 (s, 1H) 9.88 (s, 1H); MS (ESI) m/z 269.9 (M+H)+.
Name
solution
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Yield
98%

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